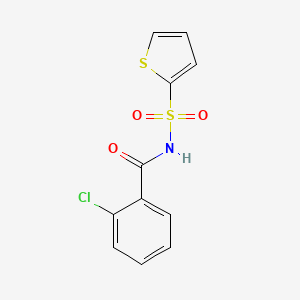![molecular formula C18H16N6O2 B2379076 2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 2034345-39-4](/img/structure/B2379076.png)
2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Several studies have explored the antimicrobial potential of compounds structurally related to 2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, noting their good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). Similarly, Hashem and Abo-Bakr (2019) reported on 1,2,4-triazine and 1,2,5-oxadiazine derivatives with demonstrated antimicrobial activity (Hashem & Abo-Bakr, 2019).
Biological Evaluation as Antimicrobial Agents
Jadhav et al. (2017) conducted a biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, identifying moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017). Furthermore, Foks et al. (2004) tested similar compounds for their tuberculostatic activity, finding minimum inhibiting concentrations in the range of 25 - 100 mg/ml (Foks et al., 2004).
Innovative Biotechnologies
Tyrkov et al. (2022) synthesized compounds related to the subject chemical, highlighting their bacteriostatic and fungistatic activities, suggesting potential applications in innovative biotechnologies (Tyrkov et al., 2022).
Antioxidant Activity
A study by Mallesha et al. (2014) on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, closely related to the chemical , revealed significant antioxidant activity, indicating potential for further research in this area (Mallesha et al., 2014).
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been found to target various proteins and enzymes . For instance, some oxadiazoles target DprE1, an enzyme involved in the biogenesis of the mycobacterial cell wall .
Mode of Action
Oxadiazoles generally interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Some oxadiazoles have been found to inhibit the function of dpre1, an enzyme involved in the biogenesis of the mycobacterial cell wall . This inhibition can disrupt the synthesis of the cell wall, affecting the survival and growth of the bacteria.
Result of Action
The inhibition of target enzymes or proteins by oxadiazoles can lead to disruption of essential biochemical pathways, potentially leading to the death of the organism .
properties
IUPAC Name |
2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-18-16-13-8-4-5-9-14(13)21-24(16)11-19-23(18)10-15-20-17(26-22-15)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSJENBPRSHDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC4=NOC(=N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

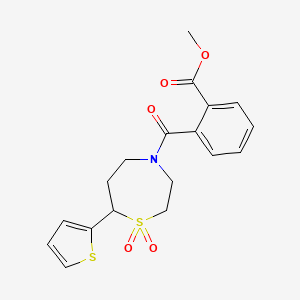
![2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one](/img/structure/B2378996.png)
![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)
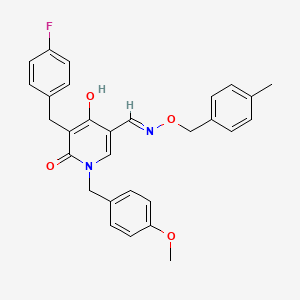

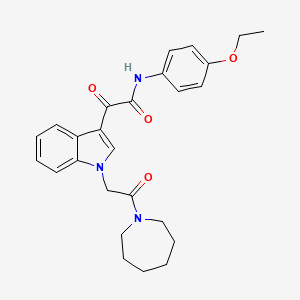
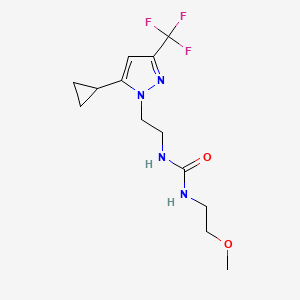
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)
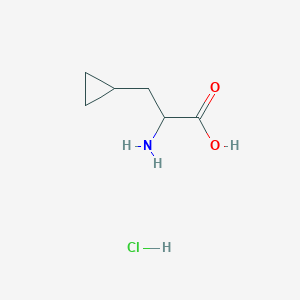
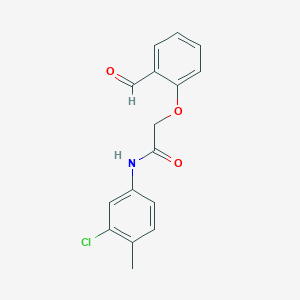
![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)
![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)
